molecular formula C9H9N B1295342 6-Methylindole CAS No. 3420-02-8

6-Methylindole

Cat. No. B1295342
CAS RN: 3420-02-8
M. Wt: 131.17 g/mol
InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
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Patent
US04256641

Procedure details

A glass-lined rocking autoclave was charged with a solution of 300 g (1.45 moles) of trans-β-dimethylamino-4-methyl-2-nitrostyrene in 3 l of benzene and 15 g of 5% palladium on carbon. The autoclave was pressurized with 20 psi of hydrogen and rocked for 5 hours. The mixture was filtered through a bed of Celite, which was washed thoroughly with benzene. The filtrate was concentrated to half its volume and washed with 1 l of 0.25 N hydrochloric acid, 500 ml of saturated sodium bicarbonate and 500 ml of brine. The aqueous phases were backwashed with 500 ml of benzene and the combined organic phases were dried over sodium sulfate and concentrated. The residual dark brown oil was distilled at vacuo to afford 157.9 g (83%) of product as a light yellow oil, b.p. 80°-85°/0.05 mmHg, which solidified after seeding to a light yellow solid. m.p. 29°-30.5°.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:6]=1[N+:12]([O-])=O.[H][H]>C1C=CC=CC=1.[Pd]>[CH3:11][C:8]1[CH:7]=[C:6]2[C:5]([CH:4]=[CH:3][NH:12]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CN(\C=C\C1=C(C=C(C=C1)C)[N+](=O)[O-])C
Name
Quantity
3 L
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite, which
WASH
Type
WASH
Details
was washed thoroughly with benzene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to half its volume
WASH
Type
WASH
Details
washed with 1 l of 0.25 N hydrochloric acid, 500 ml of saturated sodium bicarbonate and 500 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residual dark brown oil was distilled at vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 157.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.